Flavone base + 3O, O-HexA-HexA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

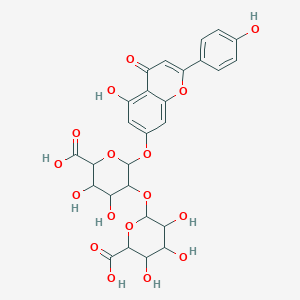

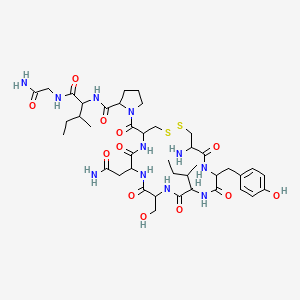

Apigenin-7-diglucuronide es un flavonoide glucósido que se encuentra en diversas plantas medicinales. Presenta importantes actividades antiinflamatorias y antioxidantes. Este compuesto es conocido por su capacidad de proteger las retinas de la degeneración de los fotorreceptores inducida por la luz brillante al inhibir el estrés oxidativo y la inflamación retinal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de apigenin-7-diglucuronide normalmente implica la glucuronidación de la apigenina. Este proceso se puede lograr mediante métodos enzimáticos o químicos. La glucuronidación enzimática a menudo emplea enzimas de uridina difosfato glucuronosiltransferasa, mientras que los métodos químicos pueden utilizar derivados del ácido glucurónico en condiciones ácidas o básicas .

Métodos de producción industrial: La producción industrial de apigenin-7-diglucuronide puede implicar la extracción del compuesto de fuentes vegetales, seguida de procesos de purificación como la cromatografía. Alternativamente, la síntesis a gran escala se puede realizar utilizando técnicas optimizadas de glucuronidación química o enzimática para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Apigenin-7-diglucuronide experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede llevar a la formación de quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas correspondientes.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de diferentes derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar reactivos como los cloruros de acilo o los haluros de alquilo en condiciones básicas o ácidas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos o sustituidos de apigenin-7-diglucuronide, que pueden exhibir diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Apigenin-7-diglucuronide tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar el metabolismo de los flavonoides y los procesos de glucuronidación.

Biología: Se investiga el compuesto por su papel en las vías de señalización celular y sus efectos sobre la expresión génica.

Medicina: Apigenin-7-diglucuronide se estudia por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades que promueven la salud

Mecanismo De Acción

El mecanismo de acción de apigenin-7-diglucuronide implica su interacción con diversos objetivos moleculares y vías:

Inhibición del estrés oxidativo: El compuesto reduce el estrés oxidativo al eliminar los radicales libres y mejorar las actividades de las enzimas antioxidantes.

Efectos antiinflamatorios: Inhibe la activación de las vías del factor nuclear-kappa B (NF-κB) y la proteína quinasa activada por mitógeno (MAPK), lo que lleva a una reducción en la producción de citocinas proinflamatorias.

Protección de los fotorreceptores: Apigenin-7-diglucuronide protege las células retinianas al inhibir el daño oxidativo y la inflamación.

Compuestos similares:

Apigenin-7-O-glucuronide: Otro derivado glucuronide de la apigenina con propiedades antiinflamatorias y antioxidantes similares.

Luteolina-7-diglucuronide: Un compuesto estructuralmente similar con actividades biológicas comparables.

Crisoeriol-7-diglucuronide: Otro flavonoide glucuronide con efectos antiinflamatorios y antioxidantes

Singularidad: Apigenin-7-diglucuronide es único debido a su patrón específico de glucuronidación, que puede influir en su biodisponibilidad, estabilidad y actividades biológicas. Su capacidad de proteger las células retinianas del daño inducido por la luz lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Apigenin-7-O-glucuronide: Another glucuronide derivative of apigenin with similar anti-inflammatory and antioxidant properties.

Luteolin-7-diglucuronide: A structurally similar compound with comparable biological activities.

Chrysoeriol-7-diglucuronide: Another flavonoid glucuronide with anti-inflammatory and antioxidant effects

Uniqueness: Apigenin-7-diglucuronide is unique due to its specific glucuronidation pattern, which may influence its bioavailability, stability, and biological activities. Its ability to protect retinal cells from light-induced damage sets it apart from other similar compounds .

Propiedades

IUPAC Name |

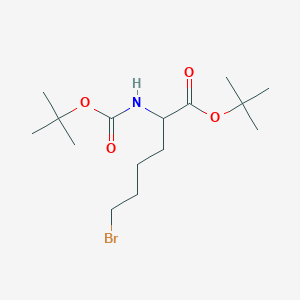

6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFTVAAHLRFBST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-(5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl)-1,2,4-oxadiazole](/img/structure/B12308192.png)

![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)

![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)

![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)

![Cyclopenta[c]pyran-3(1H)-one, 6-(acetyloxy)hexahydro-7-methyl-,(4aR,6S,7R,7aS)-](/img/structure/B12308289.png)

![Di-mu-chlorotetrakis[2-(2-pyridinyl-kN)phenyl-kC]diiridium(III)](/img/structure/B12308290.png)